molecular formula C17H15N9 B612288 Savolitinib CAS No. 1313725-88-0

Savolitinib

Cat. No.: B612288
CAS No.: 1313725-88-0
M. Wt: 345.4 g/mol
InChI Key: XYDNMOZJKOGZLS-NSHDSACASA-N
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Preparation Methods

The synthesis of Savolitinib involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is produced through a series of chemical reactions that involve the use of various reagents and catalysts to achieve the desired molecular structure . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Savolitinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

Scientific Research Applications

Savolitinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Savolitinib exerts its effects by inhibiting the MET receptor tyrosine kinase. Activation of MET by its endogenous ligand, hepatocyte growth factor, triggers various downstream signaling pathways involved in cell proliferation, survival, and migration. By inhibiting MET, this compound disrupts these pathways, leading to reduced tumor growth and metastasis . The compound is particularly effective in tumors with MET exon 14-skipping alterations, which result in sustained MET activation and oncogenesis .

Comparison with Similar Compounds

Savolitinib is unique among MET inhibitors due to its high selectivity and potency. Similar compounds include:

This compound’s uniqueness lies in its high selectivity for MET, which reduces off-target effects and enhances its therapeutic potential .

Biological Activity

Savolitinib (AZD6094) is a highly selective MET (mesenchymal-epithelial transition factor) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC) and papillary renal cell carcinoma (PRCC). Its biological activity is primarily related to its ability to inhibit MET signaling pathways that are often aberrantly activated in cancer, contributing to tumor growth and metastasis. This article reviews the biological activity of this compound, focusing on clinical trial data, case studies, and preclinical findings.

This compound targets the MET receptor, which is involved in processes such as cell proliferation, survival, and migration. By inhibiting this receptor, this compound disrupts signaling pathways that promote tumor growth. This mechanism is particularly relevant in cancers with MET amplification or mutations, where the receptor's overactivity drives malignancy.

1. Phase I Trials

The initial phase I trials established the safety profile and maximum tolerated dose (MTD) of this compound. A notable study reported that patients with advanced solid tumors tolerated doses up to 600 mg once daily without significant dose-limiting toxicities (DLTs) . The primary endpoints included safety, tolerability, and pharmacokinetics, with secondary endpoints assessing antitumor activity.

SAVOIR Trial

A pivotal phase III trial compared this compound with sunitinib in patients with MET-driven PRCC. The results indicated that this compound had a favorable safety profile, with fewer grade 3 or higher adverse events compared to sunitinib (42% vs. 81%) . The overall survival (OS) was not reached for the this compound group, while it was 13.2 months for sunitinib .

TATTON Study

The TATTON study explored the combination of this compound with osimertinib in patients with EGFR-mutated NSCLC who had progressed on prior EGFR-TKIs. The study demonstrated promising results with objective response rates ranging from 33% to 67%, depending on MET amplification levels . Median progression-free survival (PFS) was reported between 5.5 to 11.1 months .

Table: Summary of Key Clinical Trials

Trial NameCancer TypeTreatment ComparisonKey Findings
SAVOIRPRCCThis compound vs SunitinibFewer grade 3+ AEs; OS not reached for this compound
TATTONNSCLCThis compound + OsimertinibORR: 33%-67%; PFS: 5.5-11.1 months

Case Report: MET Amplification

A recent case report highlighted a patient with advanced lung cancer exhibiting MET amplification treated with this compound. The patient showed a significant reduction in tumor size after several cycles of treatment, supporting the drug's efficacy in targeting MET-driven malignancies .

Case Study: Combination Therapy

Another case study involved a patient with NSCLC who had previously received multiple treatments. Following the administration of this compound combined with osimertinib, the patient experienced substantial clinical improvement and prolonged disease control, underscoring the potential for combination therapies in overcoming resistance mechanisms .

Preclinical Findings

Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across various cancer cell lines and xenograft models. In vitro assays indicated that this compound effectively inhibited cell proliferation and induced apoptosis in MET-dependent tumors . Additionally, computational models suggest that this compound's efficacy may be enhanced when used in conjunction with other targeted therapies.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Savolitinib’s selective targeting of MET-driven cancers?

this compound inhibits MET receptor tyrosine kinase by binding competitively to its ATP-binding pocket, blocking downstream signaling pathways (e.g., PI3K/AKT and MAPK/ERK). Experimental validation typically involves kinase activity assays (IC50 determination) and Western blotting to assess pathway inhibition in MET-amplified cell lines . For novel MET fusion variants (e.g., EML4-MET), structural analyses (e.g., cryo-EM) and patient-derived xenografts (PDX) are used to confirm drug-target interactions .

Q. What biomarkers are clinically validated for predicting this compound response in non-small cell lung cancer (NSCLC)?

Key biomarkers include:

  • MET exon 14 skipping mutations : Detected via RNA sequencing or RT-PCR.
  • MET amplification : Defined by a gene copy number (GCN) ≥5 or MET/CEP7 ratio ≥2 via FISH .
  • Novel MET fusions : Identified through whole-genome sequencing or targeted NGS panels (e.g., EML4-MET fusion spanning exons 1–13 of EML4 and exons 15–21 of MET) . Clinical validation requires prospective cohort studies with RECIST criteria for response assessment.

Advanced Research Questions

Q. How can researchers design experiments to investigate acquired resistance to this compound in MET-driven cancers?

  • In vitro models : Expose MET-amplified cell lines (e.g., HCC827) to increasing this compound doses over 6–12 months. Perform genomic profiling (WES or targeted panels) to identify resistance mechanisms (e.g., MET amplification, ERBB3/PI3K activation) .
  • In vivo validation : Use PDX models treated with this compound monotherapy vs. combination regimens (e.g., this compound + EGFR inhibitors). Monitor tumor volume and perform IHC for MET and downstream targets .
  • Data analysis : Apply bioinformatics tools (e.g., GSEA) to identify enriched pathways in resistant tumors.

Q. What methodologies resolve contradictions in this compound efficacy across heterogeneous patient populations?

  • Stratified analysis : Subgroup patients by MET alteration type (amplification vs. mutation) and prior therapy history. Use Cox regression to adjust for covariates (e.g., ECOG status, comorbidities) .
  • Multi-omics integration : Combine genomic (MET status), transcriptomic (RNA-seq), and proteomic (RPPA) data to identify co-alterations (e.g., TP53 mutations) that modulate drug response.
  • Meta-analysis : Aggregate data from Phase II/III trials (e.g NCT02164916, NCT02897479) to assess pooled response rates and heterogeneity via I² statistics .

Q. How should preclinical studies optimize this compound dosing regimens to mitigate toxicity in MET-driven tumors?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Conduct dose-escalation studies in murine models to establish the maximum tolerated dose (MTD) and plasma exposure thresholds linked to efficacy (e.g., AUC₀–₂₄ ≥ 20 µg·h/mL).
  • Toxicity profiling : Monitor off-target effects (e.g., liver enzyme elevation) via serial blood tests and histopathology. Compare therapeutic indices (TI) across dosing schedules (QD vs. BID) .
  • Combination therapy : Test this compound with anti-angiogenic agents (e.g., bevacizumab) to reduce effective doses while maintaining antitumor activity .

Q. Data Contradiction and Reproducibility

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

  • Positive controls : Include MET inhibitor-sensitive cell lines (e.g., Hs746T) and validate MET status via orthogonal methods (FISH + IHC).
  • Negative controls : Use MET wild-type lines (e.g., A549) to confirm on-target effects.
  • Replication : Perform experiments in triplicate across independent labs, adhering to NIH guidelines for preclinical reproducibility (e.g., blinding, randomization) .

Q. How can researchers address discrepancies in MET amplification thresholds reported across studies?

  • Standardized scoring : Adopt consensus guidelines (e.g., CAP/ASCO criteria) for FISH analysis:

MET Amplification ThresholdDefinitionStudy Reference
High-levelGCN ≥10 or MET/CEP7 ≥5
IntermediateGCN 5–9 or MET/CEP7 2–4.9
  • Cross-platform validation : Compare FISH results with NGS-based copy-number calling (e.g., CNVkit) to reduce technical variability .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to clinical trials investigating this compound in NSCLC?

  • Informed consent : Disclose risks of acquired resistance and potential need for combination therapies.
  • Trial registration : Register protocols on ClinicalTrials.gov or WHO-approved registries, citing registration IDs in publications .
  • Data sharing : Deposit raw sequencing data in public repositories (e.g., dbGaP) per NIH guidelines .

Properties

IUPAC Name

3-[(1S)-1-imidazo[1,2-a]pyridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNMOZJKOGZLS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111016
Record name Savolitinib
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313725-88-0
Record name 1-[(1S)-1-Imidazo[1,2-a]pyridin-6-ylethyl]-6-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazolo[4,5-b]pyrazine
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Record name Savolitinib [USAN:INN]
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Record name Savolitinib
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Record name (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
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Record name SAVOLITINIB
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